molecular formula C20H21N7O2 B2756336 (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one CAS No. 1798303-49-7

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Cat. No. B2756336
CAS RN: 1798303-49-7
M. Wt: 391.435
InChI Key: CCLGOUKFVFNMSU-RUDMXATFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one is a useful research compound. Its molecular formula is C20H21N7O2 and its molecular weight is 391.435. The purity is usually 95%.
BenchChem offers high-quality (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Metabolism and Pharmacokinetics

Research on similar compounds, such as BMS-690514, an ErbB/vascular endothelial growth factor receptor inhibitor, highlights the metabolism and pharmacokinetics of complex organic molecules. BMS-690514, for example, undergoes extensive metabolism involving multiple oxidative reactions and direct glucuronidation, with excretion through both bile and urine. This suggests that compounds like the one could be extensively studied for their metabolic pathways, absorption rates, and excretion methods in the human body (Christopher et al., 2010).

Neuropharmacological Applications

Another area of application for such compounds is in neuropharmacology, particularly in studying receptor occupancy and the treatment of neurological conditions. For instance, research on novel compounds like DU 125530, a selective 5-HT(1A) antagonist, shows potential applications in treating anxiety and mood disorders through receptor occupancy studies. These findings suggest avenues for researching the effects of similar compounds on specific neurotransmitter systems in the brain (Rabiner et al., 2002).

Potential for Diagnostic Imaging

Compounds with specific binding affinities can also be explored for diagnostic imaging purposes. For example, research on [18F]DASA-23, developed to measure pyruvate kinase M2 levels in glioma through positron emission tomography (PET), demonstrates the potential of chemically complex molecules in non-invasive imaging of cancer metabolism and possibly other diseases. This suggests that compounds with unique binding properties could be instrumental in developing new imaging agents for various pathological conditions (Patel et al., 2019).

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-1-[4-[6-(1,2,4-triazol-1-yl)pyridazin-3-yl]piperazin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N7O2/c1-29-17-5-2-16(3-6-17)4-9-20(28)26-12-10-25(11-13-26)18-7-8-19(24-23-18)27-15-21-14-22-27/h2-9,14-15H,10-13H2,1H3/b9-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CCLGOUKFVFNMSU-RUDMXATFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-(6-(1H-1,2,4-triazol-1-yl)pyridazin-3-yl)piperazin-1-yl)-3-(4-methoxyphenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.